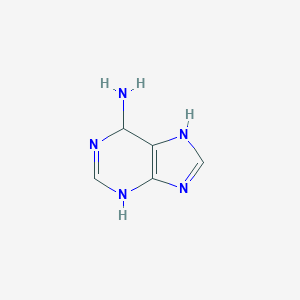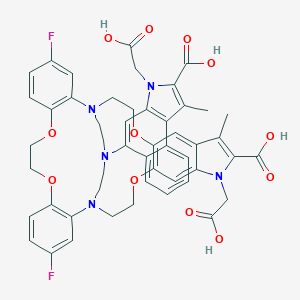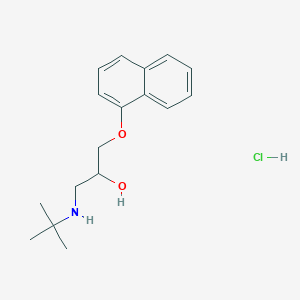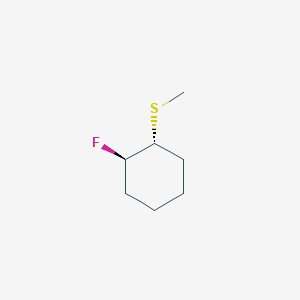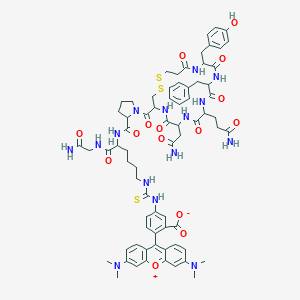
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) is a synthetic analog of the natural hormone vasopressin. It is commonly referred to as vasopressin with a fluorescent label. This compound is widely used in scientific research to study the mechanisms of action of vasopressin and its effects on biochemical and physiological processes.
作用機序
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) acts on specific receptors in the brain and peripheral tissues. It binds to vasopressin V1a and V1b receptors, which are involved in the regulation of social behavior, stress responses, and blood pressure. This compound also binds to vasopressin V2 receptors, which are involved in the regulation of water balance and urine concentration.
生化学的および生理学的効果
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has a range of biochemical and physiological effects. It has been shown to increase social bonding and aggression in animals, as well as improve memory and learning. This compound also plays a role in the regulation of blood pressure, water balance, and stress responses. It has been used to investigate the effects of vasopressin on these processes in both animal and human studies.
実験室実験の利点と制限
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has several advantages for use in lab experiments. It allows for the visualization and tracking of vasopressin in living cells and tissues, which is not possible with the natural hormone. This compound also has a longer half-life than the natural hormone, allowing for longer-term studies. However, the fluorescent label may alter the activity of vasopressin and its receptors, which could affect the results of experiments.
将来の方向性
There are several future directions for research on vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)). One area of interest is the role of vasopressin in the regulation of social behavior and its potential as a therapeutic target for social disorders such as autism and schizophrenia. Another area of interest is the use of vasopressin as a biomarker for the diagnosis and monitoring of diseases such as heart failure and diabetes. Additionally, further research is needed to fully understand the mechanisms of action of vasopressin and its effects on physiological processes.
In conclusion, vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) is a synthetic analog of the natural hormone vasopressin that has a wide range of applications in scientific research. Its use allows for the visualization and tracking of vasopressin in living cells and tissues, and it has been used to investigate the mechanisms of action of vasopressin and its effects on biochemical and physiological processes. While there are limitations to its use in lab experiments, vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has the potential to be a valuable tool in future research on social behavior, disease diagnosis, and the regulation of physiological processes.
合成法
The synthesis of vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) involves the chemical modification of the natural hormone vasopressin. The process involves the addition of a fluorescent label to the lysine residue at position 8 of the vasopressin molecule. This modification allows for the visualization and tracking of vasopressin in living cells and tissues.
科学的研究の応用
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl)) has a wide range of applications in scientific research. It is commonly used to study the mechanisms of action of vasopressin in the brain and the effects of vasopressin on social behavior, memory, and learning. This compound is also used to investigate the role of vasopressin in the regulation of blood pressure, water balance, and stress responses.
特性
CAS番号 |
123298-17-9 |
|---|---|
製品名 |
Vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))- |
分子式 |
C71H85N15O15S3 |
分子量 |
1484.7 g/mol |
IUPAC名 |
5-[[6-[(2-amino-2-oxoethyl)amino]-5-[[1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-6-oxohexyl]carbamothioylamino]-2-[3,6-bis(dimethylamino)xanthen-10-ium-9-yl]benzoate |
InChI |
InChI=1S/C71H85N15O15S3/c1-84(2)42-18-23-46-56(34-42)101-57-35-43(85(3)4)19-24-47(57)62(46)45-22-17-41(33-48(45)70(99)100)77-71(102)75-28-9-8-13-49(63(92)76-37-60(74)90)80-68(97)55-14-10-29-86(55)69(98)54-38-104-103-30-27-61(91)78-51(32-40-15-20-44(87)21-16-40)65(94)81-52(31-39-11-6-5-7-12-39)66(95)79-50(25-26-58(72)88)64(93)82-53(36-59(73)89)67(96)83-54/h5-7,11-12,15-24,33-35,49-55H,8-10,13-14,25-32,36-38H2,1-4H3,(H16-,72,73,74,75,76,77,78,79,80,81,82,83,87,88,89,90,91,92,93,94,95,96,97,99,100,102) |
InChIキー |
CPFMSSKPEGMFOD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)NC(=S)NCCCCC(C(=O)NCC(=O)N)NC(=O)C5CCCN5C(=O)C6CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=C(C=C8)O)C(=O)[O-] |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)NC(=S)NCCCCC(C(=O)NCC(=O)N)NC(=O)C5CCCN5C(=O)C6CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N6)CC(=O)N)CCC(=O)N)CC7=CC=CC=C7)CC8=CC=C(C=C8)O)C(=O)[O-] |
配列 |
CYFQNCPXG |
同義語 |
1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))vasopressin TR-LVP vasopressin, 1-deamino-(8-lysine(N(6)-tetramethylrhodamylaminothiocarbonyl))- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B55093.png)
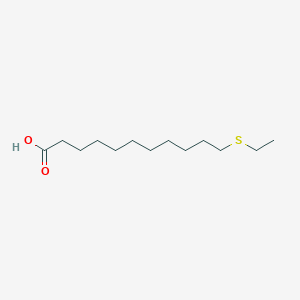
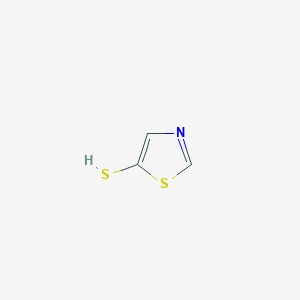
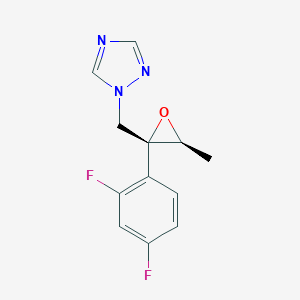
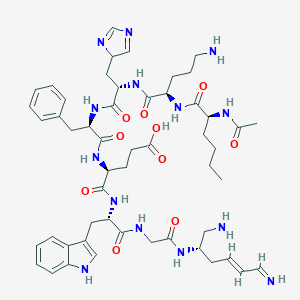
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
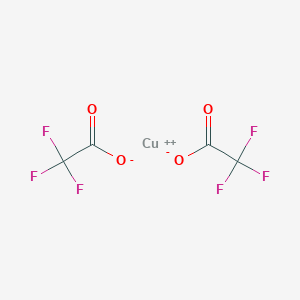
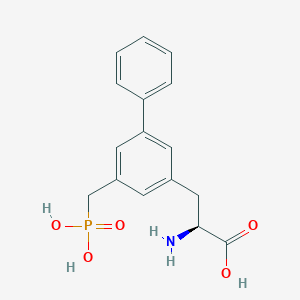
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
